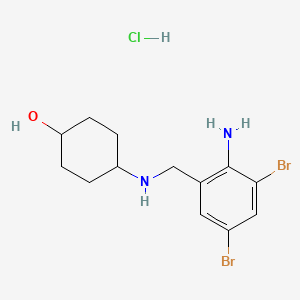

Ambroxol hydrochloride

Beschreibung

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Br2N2O.ClH/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;/h5-6,10-11,17-18H,1-4,7,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVKOSLOVOTXKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Br2ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045442, DTXSID60936098 | |

| Record name | Ambroxolhydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146648-86-3, 23828-92-4, 1384955-66-1, 15942-05-9 | |

| Record name | Cyclohexanol, 4-[[(2-amino-3,5-dibromophenyl)methyl]amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1146648-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ambroxol Hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023828924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambroxol hydrochloride, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384955661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambroxol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ambroxolhydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-[[(2-amino-3,5-dibromophenyl)methyl]amino]cyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMBROXOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC995ZMV90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMBROXOL HYDROCHLORIDE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3593UZ7HS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Journey of a Mucolytic Agent: Preclinical Pharmacokinetics and Bioavailability of Ambroxol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Ambroxol (B1667023) hydrochloride, a widely utilized mucolytic agent, plays a crucial role in the management of respiratory disorders characterized by excessive or viscous mucus. Understanding its pharmacokinetic profile and bioavailability in preclinical models is fundamental for its translation into effective clinical therapies. This in-depth technical guide synthesizes available data on the absorption, distribution, metabolism, and excretion (ADME) of ambroxol hydrochloride in key preclinical species, providing a comprehensive resource for researchers and drug development professionals.

Executive Summary

This document provides a detailed overview of the preclinical pharmacokinetics of this compound. The data presented herein, primarily derived from studies in rats, rabbits, and dogs, highlights the compound's rapid absorption and species-specific differences in elimination. While extensive quantitative data is available for rat models, information on other species is more comparative. This guide summarizes key pharmacokinetic parameters, details common experimental methodologies, and illustrates the metabolic fate of ambroxol.

Pharmacokinetic Parameters: A Comparative Overview

The following tables summarize the key pharmacokinetic parameters of this compound in various preclinical models. It is important to note that direct cross-species comparisons should be made with caution due to variations in experimental design and analytical methodologies.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |

| 2.7 | - | - | - | 20-25 | - | |

| 30 | 88.8 | 2 | - | 8.8 (beta) | 70-80 |

Table 2: Comparative Elimination Half-life of this compound in Different Species (Oral Administration)

| Species | Elimination Half-life (t½) (h) | Reference |

| Rat | 20-25 | |

| Rabbit | 2 | |

| Dog | 20-25 |

Note: The reported half-life of 20-25 hours in rats and dogs in the comparative study refers to the radioactivity from a 14C-labeled compound and is governed by the disposition of acidic metabolites. The beta half-life of 8.8 hours for the parent compound in rats provides a more specific measure of elimination.

Experimental Protocols: A Methodological Blueprint

The following sections detail the typical experimental designs and analytical methods employed in the preclinical pharmacokinetic evaluation of this compound.

In Vivo Pharmacokinetic Study in Rats

A common experimental workflow for assessing the pharmacokinetics of this compound in rats is outlined below.

-

Animal Model: Wistar rats are commonly used.

-

Housing: Animals are typically housed in controlled environments with regulated light-dark cycles and access to standard chow and water.

-

Dosing: this compound is often administered as a suspension via oral gavage after an overnight fast.

-

Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours) from a site like the retro-orbital plexus or tail vein into heparinized tubes.

-

Plasma Preparation: Plasma is separated by centrifugation and stored frozen until analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound in plasma is predominantly achieved using High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation: A crucial step involves the extraction of ambroxol from the plasma matrix. This is often accomplished through protein precipitation with organic solvents like methanol (B129727) or acetonitrile (B52724), followed by centrifugation. Liquid-liquid extraction is another common technique.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is frequently employed.

-

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection is a common method, with wavelengths typically set around 245 nm and 310 nm. Mass spectrometry (LC-MS/MS) offers higher sensitivity and selectivity.

-

Metabolic Pathway of this compound

Ambroxol undergoes biotransformation in the liver, primarily through Phase I and Phase II reactions. The major metabolite identified is dibromoanthranilic acid.

The metabolism of ambroxol is primarily mediated by the cytochrome P450 enzyme system. Routes of biotransformation are generally similar across the studied species (rat, rabbit, dog, and human), involving Phase I reactions leading to the formation of dibromoanthranilic acid, and subsequent Phase II conjugation reactions, mainly with glucuronic acid, to facilitate excretion. In humans and rabbits, radioactivity from labeled ambroxol is almost entirely excreted in the urine, whereas in rats and dogs, biliary excretion is also observed.

Conclusion

This technical guide provides a consolidated overview of the preclinical pharmacokinetic and bioavailability data for this compound. The information presented underscores the compound's favorable absorption characteristics and highlights the species-specific differences in its elimination profile. The detailed experimental protocols offer a valuable resource for designing and conducting future preclinical studies. A thorough understanding of these preclinical data is paramount for the rational design of clinical trials and the successful development of novel ambroxol-based therapies. Further research is warranted to obtain more detailed quantitative pharmacokinetic data in non-rodent species to enhance the predictability of human pharmacokinetics.

Ambroxol hydrochloride as a pharmacological chaperone for GCase

An In-depth Technical Guide to Ambroxol (B1667023) Hydrochloride as a Pharmacological Ch chaperone for Glucocerebrosidase (GCase)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase).[1][2] This deficiency results in the accumulation of its substrate, glucosylceramide, within the lysosomes of macrophages, leading to a wide range of clinical manifestations.[1][2] Many mutations in the GBA1 gene cause the GCase protein to misfold in the endoplasmic reticulum (ER), leading to its premature degradation through the ER-associated degradation (ERAD) pathway and preventing its transit to the lysosome.[3][4][5] Pharmacological chaperone therapy (PCT) is an emerging therapeutic strategy that utilizes small molecules to bind to and stabilize these misfolded enzymes, facilitating their correct folding and trafficking to the lysosome.[2][3][6] Ambroxol hydrochloride, a long-established mucolytic agent, has been identified as a promising pharmacological chaperone for mutant GCase.[1][2][5] This guide provides a comprehensive technical overview of its mechanism of action, efficacy data, and the experimental protocols used for its evaluation.

Core Mechanism of Action

Ambroxol functions as a pharmacological chaperone for GCase through a pH-dependent mechanism.[1][3][7] In the neutral pH environment of the endoplasmic reticulum (ER), ambroxol binds to the misfolded GCase enzyme.[3][7] This binding stabilizes the protein's conformation, allowing it to bypass the ER's quality control machinery that would otherwise target it for degradation.[1][3] The stabilized GCase-ambroxol complex is then trafficked through the Golgi apparatus to the lysosomes.[8]

A critical feature of ambroxol's chaperone activity is its pH sensitivity.[3][7] Upon arrival in the acidic environment of the lysosome (pH ≈ 4.5-5.0), the binding affinity of ambroxol for GCase is significantly reduced.[3][7] This causes ambroxol to dissociate from the enzyme, leaving a correctly folded and active GCase in the lysosome where it can hydrolyze the accumulated glucosylceramide.[1][3] Modeling studies suggest that ambroxol interacts with both active and non-active site residues of the GCase enzyme, consistent with its mixed-type inhibition profile at neutral pH.[1][7]

Beyond its primary chaperone function, ambroxol has been reported to have other beneficial effects. These include the potential to upregulate GCase expression by activating transcription factors like TFEB, a key regulator of lysosomal biogenesis, and to modulate autophagy and lysosomal function.[1][9]

Mechanism of Ambroxol as a GCase Chaperone.

Quantitative Data Presentation

The efficacy of ambroxol has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: Summary of In Vitro Efficacy of Ambroxol on GCase

| GBA1 Mutation(s) | Cell Type | Ambroxol Concentration | Key Quantitative Outcome | Citation(s) |

| N370S/N370S | Patient Fibroblasts | 60 µM | ~1.5-fold increase in GCase activity | [7] |

| F213I/L444P | Patient Fibroblasts | 60 µM | ~2-fold increase in GCase activity | [7] |

| Various (GD Patients) | PBMC-derived Macrophages | Not specified | 3.3-fold increase in GCase activity | [10] |

| Various (GBA-PD Patients) | PBMC-derived Macrophages | Not specified | 3.5-fold increase in GCase activity | [10] |

| N370S/N370S | Patient Lymphoblasts | 30 µM | ~2-fold increase in GCase activity | [7] |

| L444P/L444P | Patient Fibroblasts | Not specified | No significant positive response noted in some studies | [1] |

Table 2: Summary of In Vivo and Clinical Efficacy of Ambroxol

| Study Population | Ambroxol Dosage | Key Quantitative Outcome(s) | Citation(s) |

| Neuronopathic GD Patients (n=5) | Up to 25 mg/kg/day | Significant increase in lymphocyte GCase activity; Decreased glucosylsphingosine (B128621) in CSF | [11] |

| Parkinson's Disease Patients (n=17) | 1.26 g/day for 6 months | 35% increase in GCase levels in cerebrospinal fluid | [12] |

| L444P/+ Transgenic Mice | 4 mM in drinking water | Significant increase in GCase activity in various brain tissues | [1] |

| Wild-Type Mice | 4 mM in drinking water | Increased GCase activity in brainstem, midbrain, cortex, and striatum | [9] |

| GD Type 1 Patients (ERT-naïve) | 150 mg/day for 6 months | One patient showed 16.2% increase in hemoglobin and 32.9% increase in platelets | [1] |

Experimental Protocols

Standardized methods are crucial for evaluating the efficacy of pharmacological chaperones. Below are detailed protocols for key experiments.

GCase Activity Assay in Cell Lysates

This protocol measures GCase enzyme activity using a fluorogenic substrate.

-

Materials:

-

Cell lysis buffer (e.g., 0.25% Triton X-100, 0.25% Taurocholate in citrate-phosphate buffer)

-

Citrate-phosphate buffer (0.1 M citric acid, 0.2 M sodium phosphate, pH 5.4)[13]

-

4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate solution (e.g., 10 mM in assay buffer)[13]

-

Stop buffer (e.g., 0.5 M NaOH-glycine, pH 10.4)

-

Bradford reagent for protein quantification

-

96-well black microplate

-

Fluorometer (Excitation: 365 nm, Emission: 445 nm)

-

-

Procedure:

-

Cell Lysis: Culture patient-derived fibroblasts or other relevant cells with and without various concentrations of ambroxol for a specified period (e.g., 4-6 days).[11][14] Harvest cells, wash with PBS, and lyse on ice with cell lysis buffer. Centrifuge to pellet debris and collect the supernatant.

-

Protein Quantification: Determine the total protein concentration of each cell lysate using the Bradford assay.

-

Enzyme Reaction: In a 96-well plate, add a standardized amount of protein (e.g., 10-20 µg) from each lysate. Bring the volume up with assay buffer.

-

Initiate Reaction: Add the 4-MUG substrate solution to each well to start the reaction. Incubate at 37°C for 1-2 hours, protected from light.

-

Stop Reaction: Terminate the reaction by adding the stop buffer.

-

Measurement: Read the fluorescence on a fluorometer.

-

Calculation: Calculate GCase activity as nanomoles of 4-MUG hydrolyzed per hour per milligram of total protein, based on a standard curve generated with free 4-methylumbelliferone (B1674119) (4-MU).[15]

-

Western Blot for GCase Protein Levels

This method quantifies the amount of GCase protein in cells.

-

Materials:

-

RIPA buffer with protease inhibitors

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody: anti-GCase antibody

-

Primary antibody: anti-β-actin or anti-GAPDH (for loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Protein Extraction: Prepare cell lysates from treated and untreated cells as described above.

-

SDS-PAGE: Separate proteins by size by running a standardized amount of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane with the primary anti-GCase antibody overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize GCase protein levels to the loading control (β-actin or GAPDH).[14]

-

Immunofluorescence for GCase Lysosomal Localization

This protocol visualizes the location of GCase within the cell to confirm its trafficking to the lysosome.

-

Materials:

-

Cells grown on glass coverslips

-

4% Paraformaldehyde (PFA) for fixation

-

0.1% Triton X-100 in PBS for permeabilization

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibodies: anti-GCase and anti-LAMP2 (lysosomal marker)

-

Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)

-

DAPI for nuclear staining

-

Mounting medium

-

-

Procedure:

-

Cell Culture: Grow cells on coverslips and treat with or without ambroxol.

-

Fix and Permeabilize: Wash cells with PBS, fix with 4% PFA, and then permeabilize with Triton X-100.

-

Blocking: Block with 1% BSA to prevent non-specific antibody binding.

-

Antibody Staining: Incubate with a cocktail of primary antibodies (anti-GCase and anti-LAMP2) for 1-2 hours. Wash, then incubate with the corresponding fluorophore-conjugated secondary antibodies for 1 hour in the dark.

-

Staining and Mounting: Stain nuclei with DAPI. Mount the coverslips onto microscope slides.

-

Imaging: Visualize the cells using a confocal microscope. Co-localization of the GCase signal (e.g., green) with the LAMP2 signal (e.g., red) will appear as yellow, indicating successful trafficking of GCase to the lysosome.[10]

-

Workflow for In Vitro Ambroxol Efficacy Testing.

Potential Signaling Pathway Involvement

Ambroxol's effects may extend beyond direct chaperoning to influencing cellular signaling pathways that regulate lysosomal health. One proposed mechanism involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[9] Activation of TFEB can lead to the coordinated expression of genes involved in lysosome formation and function, potentially increasing the cell's overall capacity to clear substrates.

Ambroxol's Potential Role in TFEB Signaling.

Conclusion

This compound represents a promising orally available, blood-brain barrier-penetrating pharmacological chaperone for the treatment of Gaucher disease and potentially other GBA1-related neurodegenerative disorders like Parkinson's disease.[1][16][17] Its well-characterized, pH-dependent mechanism of action allows it to stabilize mutant GCase in the ER and facilitate its delivery to the lysosome, where it is released to function.[1][3] Quantitative data from a range of in vitro and in vivo models demonstrate its ability to increase GCase activity and protein levels.[7][10][12] However, the therapeutic response is highly dependent on the specific GBA1 mutation, with some genotypes showing a more significant benefit than others.[1] Further large-scale clinical trials are necessary to fully establish its efficacy, safety profile at high doses, and the specific patient populations that will benefit most from this repurposed therapeutic.

References

- 1. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]

- 2. gaucherdiseasenews.com [gaucherdiseasenews.com]

- 3. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cris.tau.ac.il [cris.tau.ac.il]

- 5. The use of Ambroxol for the treatment of Gaucher disease: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cureparkinsons.org.uk [cureparkinsons.org.uk]

- 9. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ambroxol chaperone therapy for neuronopathic Gaucher disease: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ambroxol in Parkinson's: results of phase 2 trial published - Cure Parkinson's [cureparkinsons.org.uk]

- 13. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. gaucherdisease.org [gaucherdisease.org]

- 17. neurosciencenews.com [neurosciencenews.com]

The Neuroprotective Potential of Ambroxol Hydrochloride in Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambroxol hydrochloride, a widely used mucolytic agent, has emerged as a promising candidate for disease modification in Parkinson's disease (PD). This technical guide provides an in-depth review of the preclinical and clinical evidence supporting the neuroprotective effects of Ambroxol, with a focus on its mechanism of action in cellular and animal models of PD. We consolidate quantitative data from key studies, detail experimental methodologies, and visualize the core signaling pathways to offer a comprehensive resource for the scientific community.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein in Lewy bodies. While current therapies manage symptoms, they do not halt disease progression. A significant genetic risk factor for PD is mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase). Reduced GCase activity is linked to α-synuclein accumulation, creating a pathogenic feedback loop. This compound has been identified as a pharmacological chaperone for GCase, capable of enhancing its activity and promoting lysosomal function. This has positioned Ambroxol as a compelling candidate for a disease-modifying therapy for PD.

Mechanism of Action: The GBA1-α-Synuclein Axis

Ambroxol's primary neuroprotective mechanism is centered on its ability to act as a chaperone for the GCase enzyme. In the endoplasmic reticulum, Ambroxol binds to GCase, promoting its correct folding and trafficking to the lysosome. Within the acidic environment of the lysosome, Ambroxol dissociates, allowing GCase to hydrolyze its substrate, glucosylceramide. This enhancement of GCase activity is believed to break the pathogenic loop between GCase deficiency and α-synuclein accumulation.[1][2] Improved lysosomal function facilitates the clearance of misfolded proteins, including α-synuclein aggregates.[3][4]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from in-vitro, in-vivo, and clinical studies investigating the effects of this compound.

Table 1: In-Vitro Studies

| Cell Model | Ambroxol Concentration | Duration | Key Findings | Reference |

| Human fibroblasts with GBA1 mutations | 10 µM | 5 days | ~50% reduction in oxidative stress markers.[3] | McNeill A, et al. Brain. 2014 |

| SH-SY5Y cells overexpressing α-synuclein | 10 µM, 30 µM | 5 days | Significant decrease in α-synuclein levels (~15%).[4] | The Science of Parkinson's. 2020 |

| Macrophages from GBA-PD patients | Not Specified | 4 days | 3.5-fold increase in GCase activity.[5] | ResearchGate. 2023 |

Table 2: In-Vivo Studies (Animal Models)

| Animal Model | Ambroxol Dose | Duration | Brain Region | Key Findings | Reference |

| Wild-type mice | 4mM in drinking water | 12 days | Brainstem, Midbrain, Cortex, Striatum | Significant increase in GCase activity.[3] | Migdalska-Richards A, et al. Ann Neurol. 2016 |

| L444P/+ Gba1 mutant mice | 4mM in drinking water | 12 days | Brainstem, Midbrain, Cortex, Striatum | Significant increase in GCase activity (13-21%).[6] | Migdalska-Richards A, et al. Ann Neurol. 2016 |

| α-synuclein overexpressing mice | 4mM in drinking water | 12 days | Brainstem, Striatum | Significant decrease in α-synuclein protein levels (~17-19%).[7] | Migdalska-Richards A, et al. Ann Neurol. 2016 |

| Non-human primates (Cynomolgus monkey) | 100 mg/day (oral) | 28 days | Midbrain, Cortex, Striatum | ~20% increase in GCase activity.[8] | The Science of Parkinson's. 2020 |

Table 3: Clinical Studies

| Study Population | Ambroxol Dose | Duration | Key Findings | Reference |

| Parkinson's disease patients (with and without GBA1 mutations) | Escalating to 1.26 g/day | 186 days | Ambroxol crossed the blood-brain barrier.[9] 35% increase in CSF GCase protein levels.[10] 13% increase in CSF α-synuclein concentration.[8] | Mullin S, et al. JAMA Neurol. 2020 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols from the cited literature.

In-Vitro GCase Activity Assay (Fibroblasts)

-

Cell Culture: Human dermal fibroblasts from PD patients with GBA1 mutations and healthy controls are cultured under standard conditions.

-

Ambroxol Treatment: Cells are treated with a specified concentration of this compound (e.g., 10 µM) for a defined period (e.g., 5 days).

-

Cell Lysis: Cells are harvested and lysed to release cellular components, including lysosomal enzymes.

-

GCase Activity Measurement: GCase activity is determined using a fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG). The cleavage of 4-MUG by GCase at an acidic pH (to minimize non-lysosomal GCase activity) releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).[11]

-

Quantification: The fluorescence of 4-MU is measured using a fluorometer and normalized to the total protein concentration of the cell lysate.[12]

In-Vivo Ambroxol Treatment and Brain Tissue Analysis (Mouse Model)

-

Animal Models: Transgenic mouse models are utilized, such as those with a heterozygous L444P mutation in the murine Gba1 gene or those overexpressing human α-synuclein.[3]

-

Ambroxol Administration: Ambroxol is administered to the mice, typically dissolved in their drinking water (e.g., 4mM solution), for a specified duration (e.g., 12 days).[6]

-

Tissue Harvesting: Following the treatment period, mice are euthanized, and brain tissue from specific regions (e.g., brainstem, midbrain, cortex, striatum) is dissected and snap-frozen.

-

Brain Homogenization: The brain tissue is homogenized in a lysis buffer to prepare brain lysates.

-

GCase Activity Assay: GCase activity in the brain lysates is measured using the 4-MUG fluorometric assay, similar to the in-vitro protocol.[13]

-

α-Synuclein Quantification: Levels of total and phosphorylated α-synuclein are determined by Western blotting or ELISA.[11] Immunohistochemistry can also be used to visualize α-synuclein aggregates in brain sections.[14]

Clinical Trial Protocol (AIM-PD Study)

-

Study Design: An open-label, non-controlled clinical trial.

-

Participants: Patients with moderate Parkinson's disease, both with and without GBA1 gene mutations.

-

Intervention: An escalating daily dose of oral Ambroxol, reaching up to 1.26 grams per day, administered for 186 days.[9]

-

Primary Outcomes:

-

Detection of Ambroxol in the cerebrospinal fluid (CSF) to confirm blood-brain barrier penetration.

-

Change in CSF GCase activity.

-

-

Sample Collection: Blood and CSF samples are collected at baseline and at the end of the treatment period.

-

Biomarker Analysis: CSF samples are analyzed for Ambroxol concentration, GCase protein levels, and α-synuclein concentration.

Discussion and Future Directions

The evidence presented in this guide strongly supports the neuroprotective potential of this compound in models of Parkinson's disease. Its ability to enhance GCase activity and modulate α-synuclein levels addresses a core pathological mechanism in PD, particularly in individuals with GBA1 mutations.

The successful completion of Phase II clinical trials demonstrating that Ambroxol is safe, well-tolerated, and crosses the blood-brain barrier in PD patients is a significant milestone.[10][15] Ongoing Phase III trials, such as the ASPro-PD study, will be critical in determining the efficacy of Ambroxol in slowing disease progression in a larger, placebo-controlled cohort.[16]

Future research should continue to explore the broader effects of Ambroxol, including its anti-inflammatory properties and its impact on other cellular pathways implicated in neurodegeneration. Furthermore, identifying responsive patient populations and optimal dosing strategies will be key to translating this promising research into a clinically effective therapy for Parkinson's disease.

Conclusion

This compound represents a leading candidate for a repurposed, disease-modifying therapy for Parkinson's disease. Its well-defined mechanism of action, supported by robust preclinical and emerging clinical data, provides a strong rationale for its continued investigation. This technical guide serves as a consolidated resource to facilitate further research and development in this promising area.

References

- 1. mouseion.jax.org [mouseion.jax.org]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Migdalska-Richards - Google Scholar [scholar.google.com]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. ovid.com [ovid.com]

- 8. The Ambroxol Results - Cure Parkinson's [cureparkinsons.org.uk]

- 9. Ambroxol for the Treatment of Patients With Parkinson Disease With and Without Glucocerebrosidase Gene Mutations: A Nonrandomized, Noncontrolled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuropathology in Mice Expressing Mouse Alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdsabstracts.org [mdsabstracts.org]

- 12. A Comparative Biochemical and Pathological Evaluation of Brain Samples from Knock-In Murine Models of Gaucher Disease | MDPI [mdpi.com]

- 13. GCase activity assay [bio-protocol.org]

- 14. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 15. parkinsonsmovement.com [parkinsonsmovement.com]

- 16. Testing of Ambroxol in the Thy1-Alpha-Synuclein Pre-clinical Model of Parkinson's disease | Parkinson's Disease [michaeljfox.org]

Ambroxol Hydrochloride as a Pharmacological Chaperone Therapy for Gaucher Disease: A Technical Guide

Abstract

Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder resulting from mutations in the GBA1 gene, which lead to a deficiency of the enzyme glucocerebrosidase (GCase).[1][2] This deficiency causes the accumulation of its substrate, glucosylceramide, primarily within lysosomes of macrophages, leading to a wide spectrum of clinical manifestations.[3][4] Current treatments, such as enzyme replacement therapy (ERT) and substrate reduction therapy (SRT), are effective for systemic symptoms but have limited efficacy for neurological manifestations due to their inability to cross the blood-brain barrier.[5][6] Ambroxol (B1667023) hydrochloride (ABX), a widely used mucolytic agent, has been repurposed as a pharmacological chaperone (PC) for mutant GCase.[1][7] This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical evidence, and key experimental protocols related to the use of ambroxol in treating Gaucher disease. It aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to Gaucher Disease (GD)

Pathophysiology

Gaucher disease is caused by mutations in the GBA1 gene, which encodes the lysosomal hydrolase β-glucocerebrosidase (GCase).[2] To date, over 690 different variants have been reported in the GBA1 gene.[3] These mutations result in a misfolded GCase enzyme that is often retained in the endoplasmic reticulum (ER) and targeted for degradation via the ER-associated degradation (ERAD) pathway.[2][8] The consequent deficiency of functional GCase in the lysosome leads to the accumulation of glucosylceramide and its deacylated form, glucosylsphingosine (B128621) (lyso-GL1), within various cells and tissues, particularly the spleen, liver, bone marrow, and, in some forms, the central nervous system.[1][3]

Clinical Manifestations

GD is clinically classified into three main types:

-

Type 1 (non-neuronopathic): The most common form, characterized by hepatosplenomegaly, anemia, thrombocytopenia, and bone disease.[1]

-

Type 2 (acute neuronopathic): A severe form with early onset of progressive neurodegeneration, leading to death in infancy.[9]

-

Type 3 (chronic neuronopathic): Features systemic involvement similar to Type 1, but with a later onset and more slowly progressing neurological symptoms, including myoclonus and ataxia.[9]

Current Therapeutic Landscape

The standard treatments for GD are Enzyme Replacement Therapy (ERT) and Substrate Reduction Therapy (SRT).[3] ERT involves intravenous infusion of a recombinant GCase enzyme, while SRT uses orally administered small molecules to decrease the production of glucosylceramide.[1][3] While these therapies significantly ameliorate the systemic symptoms of GD, their major limitation is their inability to cross the blood-brain barrier, leaving the neurological manifestations of Types 2 and 3 GD largely untreated.[5][10]

Ambroxol Hydrochloride: A Repurposed Chaperone

Primary Mechanism of Action: The Pharmacological Chaperone Hypothesis

Ambroxol functions as a pharmacological chaperone that binds to and stabilizes misfolded mutant GCase within the endoplasmic reticulum.[2][4][11] This binding facilitates the correct folding of the enzyme, allowing it to evade the ERAD pathway and traffic through the Golgi apparatus to the lysosome.[2][8] This chaperone activity is variant-dependent, with different GBA1 mutations showing varied responses to ambroxol treatment.[1][3]

Molecular Interactions and pH Dependency

The chaperone activity of ambroxol is critically dependent on pH. It acts as a mixed-type inhibitor of GCase, with maximal binding and inhibitory activity at the neutral pH of the ER.[12][13] Upon reaching the acidic environment of the lysosome (pH ~4.5-5.0), the ambroxol-GCase complex dissociates.[9][12] This dissociation releases the now correctly folded and functional GCase enzyme, allowing it to hydrolyze the accumulated glucosylceramide.[9][14]

Preclinical Evidence and Quantitative Analysis

In Vitro and Cell-Based Studies

Numerous studies using patient-derived cells have demonstrated ambroxol's ability to increase GCase activity and protein levels. Treatment of fibroblasts from GD patients resulted in a significant enhancement of both GCase activity and its localization to the lysosome.[2][8]

| Parameter | Cell Type | GBA1 Genotype(s) | Ambroxol Concentration | Result | Reference |

| GCase Activity | Patient Fibroblasts | N370S, V394L, 84GG, etc. | 10-1000 µM | 15-50% increase from baseline | [14] |

| GCase Activity | Patient Fibroblasts | N370S/N370S, F213I/L444P | 10, 30, 60 µM | Significant increase in activity and protein levels | [12] |

| GCase Activity | GD Macrophages | Various | Not specified | 3.3-fold increase vs. untreated | [15] |

| GCase Activity | GBA-PD Macrophages | Various | Not specified | 3.5-fold increase vs. untreated | [15] |

| GCase Protein Levels | GD Fibroblasts | Various | Not specified | 100% median increase vs. untreated | [16] |

| Hexosylsphingosine (HexSph) | GD Macrophages | Various | Not specified | 2.1-fold reduction vs. untreated | [15] |

| Hexosylsphingosine (HexSph) | GBA-PD Macrophages | Various | Not specified | 1.6-fold reduction vs. untreated | [15] |

Animal Model Studies

Animal studies have been crucial in demonstrating that ambroxol can cross the blood-brain barrier and increase GCase activity in the central nervous system.[1][17]

| Parameter | Animal Model | Ambroxol Dosage | Key Findings | Reference |

| Brain GCase Activity | L444P/+ Transgenic Mice | 4 mM in drinking water for 12 days | Increased activity in brainstem (13%), midbrain (15%), cortex (17%), striatum (21%) | [1][18] |

| Brain GCase Activity | Healthy Cynomolgus Monkeys | 100 mg/day (oral) for 28 days | 16-24% increase in GCase activity across several brain regions | [17] |

Clinical Evidence and Quantitative Analysis

Several pilot studies and clinical trials have evaluated the safety and efficacy of high-dose ambroxol in GD patients, showing promise for both systemic and neurological symptoms.[1][10]

| Study Type | Patient Population | Ambroxol Dosage | Key Clinical/Biochemical Outcomes | Reference |

| Pilot Study | 12 Type 1 GD patients (ERT-naïve) | 150 mg/day for 6-12 months | One patient: +16.2% hemoglobin, +52.6% platelets, -23.4% spleen volume (at 12 mo) | [1][19] |

| Open-Label Pilot Study | 5 Neuronopathic GD patients (on ERT) | Up to 25 mg/kg/day | Increased lymphocyte GCase activity; Decreased CSF glucosylsphingosine; Improved myoclonus | [6] |

| Systematic Review Data | Neuronopathic GD patients | High-dose | Plasma lyso-GL1 reduction: 41-89%; CSF lyso-GL1 reduction: 26-97% | [10] |

| Open-Label Trial | 40 Type 1 GD patients (on ERT/SRT or naïve) | 600 mg/day for 12 months | No severe adverse effects reported; variable biomarker responses | [20][21] |

Ancillary Mechanisms and Signaling Pathways

Beyond its primary role as a chaperone, ambroxol influences several cellular pathways that may contribute to its therapeutic effect.[1][3]

-

Amelioration of Endoplasmic Reticulum (ER) Stress: By facilitating the exit of misfolded GCase from the ER, ambroxol reduces the accumulation of unfolded proteins, thereby alleviating ER stress and reducing the unfolded protein response (UPR).[1][3][10]

-

Enhancement of Lysosomal Biogenesis and Autophagy: Ambroxol has been shown to affect lysosomal biogenesis and modulate autophagy, which can help clear aggregated proteins and dysfunctional organelles.[1][3][4]

-

Reduction of Oxidative Stress: GBA1 mutations are associated with increased oxidative stress.[22] Ambroxol treatment has been shown to significantly lower markers of oxidative stress in patient-derived fibroblasts.[1][22]

Key Experimental Protocols

GCase Enzyme Activity Assay in Patient Fibroblasts

This protocol assesses the direct effect of ambroxol on the enzymatic activity of mutant GCase.

-

Cell Culture: Culture patient-derived skin fibroblasts in standard medium. Seed cells in multi-well plates and allow them to adhere.

-

Treatment: Treat cells with a range of ambroxol concentrations (e.g., 10 µM to 1 mM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 20 to 96 hours).[6][14]

-

Lysis: Wash cells with PBS and lyse them in a suitable buffer (e.g., sterile water or a buffer containing detergents like Triton X-100).[14]

-

Protein Quantification: Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Enzymatic Reaction: Incubate a standardized amount of protein lysate (e.g., 40 µg) with a fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), in an acidic buffer (e.g., potassium phosphate (B84403) buffer, pH 4.5) containing taurocholate.[14]

-

Measurement: Stop the reaction with a high-pH buffer (e.g., glycine-NaOH, pH 10). Measure the fluorescence of the released 4-methylumbelliferone (B1674119) (4-MU) using a fluorometer (Excitation: ~340 nm; Emission: ~448 nm).[14]

-

Analysis: Calculate GCase activity (e.g., in nmol/h/mg protein) and express the results as a fold increase over untreated cells.

Analysis of GCase Trafficking via Endoglycosidase H (Endo-H) Sensitivity

This Western blot-based assay distinguishes between the ER-resident (immature) and post-ER (mature) forms of GCase.

-

Cell Treatment and Lysis: Treat and lyse cells as described above.

-

Endo-H Digestion: Incubate a portion of the cell lysate with Endoglycosidase H (Endo-H) according to the manufacturer's protocol. Incubate a parallel sample without the enzyme as a control. Endo-H cleaves high-mannose glycans found on proteins within the ER but not the complex glycans added in the Golgi.

-

SDS-PAGE and Western Blot: Separate the digested and undigested proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for GCase, followed by an HRP-conjugated secondary antibody.

-

Analysis: Visualize the bands using chemiluminescence. The Endo-H sensitive band represents the immature, ER-retained GCase, while the Endo-H resistant band represents the mature, lysosomal form. Quantify the band intensities to determine the ratio of mature to total GCase, which indicates trafficking efficiency.[14]

Immunofluorescence Confocal Microscopy for GCase Localization

This method visually confirms the trafficking of GCase to the lysosome.

-

Cell Culture and Treatment: Grow patient-derived cells (e.g., macrophages or fibroblasts) on glass coverslips and treat with ambroxol.[15]

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100 or saponin.

-

Immunostaining: Block non-specific binding sites and incubate the cells with primary antibodies against GCase and a lysosomal marker protein (e.g., LAMP1 or LAMP2).[15]

-

Secondary Antibody Incubation: Wash and incubate with fluorescently-labeled secondary antibodies with distinct emission spectra (e.g., Alexa Fluor 488 for GCase and Alexa Fluor 594 for LAMP2).

-

Imaging: Mount the coverslips and acquire images using a confocal microscope.

-

Analysis: Analyze the images for colocalization between the GCase and LAMP signals, which appears as an overlay of colors (e.g., yellow). Quantification can be performed using Pearson's correlation coefficient or similar metrics.

Discussion and Future Directions

Efficacy Across Different GBA1 Genotypes

The response to ambroxol is highly dependent on the specific GBA1 mutation.[1] Some mutations, like N370S and F213I, show a significant response, while others may respond less robustly.[12] Initial in vitro evaluations of the L444P mutation showed no positive enhancement, but a significant increase was later observed in cells from patients with a compound heterozygous L444P genotype.[1] This highlights the necessity of genotype-specific analysis and potentially personalized therapeutic strategies.

Potential in Neuronopathic Gaucher Disease (nGD)

Ambroxol's ability to cross the blood-brain barrier makes it a particularly attractive candidate for treating the neurological symptoms of GD Types 2 and 3.[3][5] Clinical studies have shown that high-dose ambroxol can decrease levels of the neurotoxic biomarker glucosylsphingosine in the cerebrospinal fluid and, in some cases, lead to clinical improvement in neurological symptoms like myoclonus.[6][10]

Safety Profile and Dosing Considerations

Ambroxol has a long history of safe use as a mucolytic. However, its application as a pharmacological chaperone requires significantly higher doses than those used for respiratory conditions, often in the range of 600-1300 mg/day.[6][20][23] Clinical studies have generally reported good safety and tolerability at these high doses, with most adverse events being mild and reversible.[9][10] Further large-scale, placebo-controlled trials are needed to establish standardized treatment protocols and long-term safety.[7][23]

Unanswered Questions and Recommendations for Future Research

-

Long-term Efficacy and Safety: Rigorous, long-term clinical trials are essential to confirm the sustained efficacy and safety of high-dose ambroxol.

-

Genotype-Phenotype Correlation: A systematic investigation is needed to map which GBA1 mutations are most responsive to ambroxol chaperoning.

-

Combination Therapies: Research should explore the potential synergistic effects of ambroxol when used in combination with ERT or SRT, particularly for patients with suboptimal responses to standard therapies.[23]

-

Biomarker Development: Identification of more sensitive biomarkers to monitor therapeutic response, especially for neurological involvement, is critical.

Conclusion

This compound represents a promising, orally available, and brain-penetrant therapeutic strategy for Gaucher disease. Its primary mechanism as a pharmacological chaperone that stabilizes mutant GCase, combined with ancillary benefits on cellular homeostasis, has been substantiated by a growing body of preclinical and clinical evidence. While the response is genotype-dependent, ambroxol holds particular potential for addressing the unmet needs of patients with neuronopathic forms of the disease. Continued research and well-designed clinical trials are imperative to fully elucidate its therapeutic role and integrate it into the clinical management of Gaucher disease.

References

- 1. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]

- 2. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of the ambroxol action in Gaucher disease and GBA1 mutation-associated Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gaucherdisease.org [gaucherdisease.org]

- 6. Ambroxol chaperone therapy for neuronopathic Gaucher disease: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-Dose Ambroxol Therapy in Type 1 Gaucher Disease Focusing on Patients with Poor Response to Enzyme Replacement Therapy or Substrate Reduction Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Clinical and preclinical insights into high-dose ambroxol therapy for Gaucher disease type 2 and 3: A comprehensive systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cris.tau.ac.il [cris.tau.ac.il]

- 12. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. gaucherdiseasenews.com [gaucherdiseasenews.com]

- 18. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pilot study using ambroxol as a pharmacological chaperone in type 1 Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. High-Dose Ambroxol Therapy in Type 1 Gaucher Disease Focusing on Patients with Poor Response to Enzyme Replacement Therapy or Substrate Reduction Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. academic.oup.com [academic.oup.com]

- 23. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

Cellular Pathways Modulated by Ambroxol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambroxol (B1667023) hydrochloride, a derivative of the alkaloid vasicine, has a long-standing clinical history as a mucolytic agent.[1][2] Initially recognized for its secretolytic and secretomotor properties in respiratory diseases, a growing body of evidence has illuminated its multifaceted engagement with fundamental cellular pathways.[2][3] This has led to the repositioning of Ambroxol as a promising therapeutic candidate for a range of disorders beyond the respiratory system, most notably neurodegenerative diseases such as Parkinson's and Gaucher disease.[4][5]

This technical guide provides an in-depth exploration of the core cellular pathways modulated by Ambroxol hydrochloride treatment. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of the molecular mechanisms, quantitative data from key studies, and explicit experimental protocols to facilitate further investigation.

Core Cellular Pathways Modulated by Ambroxol

Ambroxol's therapeutic effects stem from its ability to influence several critical cellular processes:

-

Lysosomal Function and Glucocerebrosidase (GCase) Chaperoning: A primary mechanism of Ambroxol's action in the context of neurodegenerative disease is its role as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase).[4][5] Mutations in the GBA1 gene, which encodes GCase, are a significant risk factor for Parkinson's disease and the direct cause of Gaucher disease.[4] Ambroxol binds to GCase, promoting its correct folding and trafficking from the endoplasmic reticulum to the lysosome, thereby increasing its enzymatic activity.[5] This enhancement of GCase function helps to clear the accumulation of its substrate, glucosylceramide, and is also linked to the clearance of alpha-synuclein (B15492655) aggregates, a pathological hallmark of Parkinson's disease.[4][6]

-

Autophagy: Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. Ambroxol has been shown to modulate autophagy, although its precise effects can be context-dependent.[7][8][9] In some studies, Ambroxol induces autophagy, which may contribute to its neuroprotective effects by promoting the clearance of toxic protein aggregates.[9] Conversely, other research suggests that in certain cancer cell lines, Ambroxol can inhibit the late stages of autophagy, leading to the accumulation of autophagic vacuoles and inducing apoptosis.[8][10]

-

Neuroinflammation: Ambroxol exhibits significant anti-inflammatory properties within the central nervous system.[1][11] It can cross the blood-brain barrier and has been shown to reduce the activation of microglia, the resident immune cells of the brain.[1][12] This is accompanied by a decrease in the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][12][13] The anti-inflammatory effects of Ambroxol are mediated, in part, through the inhibition of the NF-κB signaling pathway.[13]

-

Oxidative Stress: The drug also demonstrates potent antioxidant effects.[1][11] Ambroxol treatment has been shown to upregulate the expression of key antioxidant enzymes, including those regulated by the Nrf-2 pathway, such as heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD).[11][14] By scavenging reactive oxygen species (ROS) and reducing lipid peroxidation, Ambroxol helps to mitigate cellular damage caused by oxidative stress, a common feature of neurodegenerative and inflammatory conditions.[11][15]

Quantitative Data Summary

The following tables summarize quantitative data from various preclinical and clinical studies investigating the effects of this compound.

Table 1: In Vitro Effects of Ambroxol on GCase Activity and Protein Levels

| Cell Type | Ambroxol Concentration | Endpoint | Result | Reference |

| Gaucher Disease Fibroblasts (N370S/N370S) | 60 µM | GCase Activity | ~2-fold increase | [1] |

| Parkinson's Disease Patient-derived Macrophages (with GBA1 mutation) | Not Specified | GCase Activity | 3.5-fold increase | [16] |

| Gaucher Disease Patient-derived Macrophages | Not Specified | GCase Activity | 3.3-fold increase | [16] |

| Neuroblastoma Cell Line (overexpressing alpha-synuclein) | 60 µM | Alpha-synuclein Levels | ~15% decrease | [17] |

| Primary Cortical Neurons | 10 µM | Extracellular Alpha-synuclein | Increase observed | [16] |

| Primary Cortical Neurons | 30 µM | Extracellular Alpha-synuclein | Increase observed | [16] |

| Primary Cortical Neurons | 10 µM | Phosphorylated (S129) Alpha-synuclein | Decrease observed | [16] |

| Primary Cortical Neurons | 30 µM | Phosphorylated (S129) Alpha-synuclein | Decrease observed | [16] |

Table 2: In Vitro Effects of Ambroxol on Inflammatory Cytokines

| Cell Type | Ambroxol Concentration | Cytokine | Result | Reference |

| Peripheral Blood Mononuclear Cells | 10 µM | TNF-α, IL-2, IFN-γ | 12% to 37% reduction | [18] |

| Peripheral Blood Mononuclear Cells | 1 µM | TNF-α, IL-2, IFN-γ | 6% to 27% reduction | [18] |

| Bronchoalveolar Lavage Cells | 0.1 µM | IL-2 | Significant reduction | [18] |

Table 3: In Vivo Effects of Ambroxol in a Mouse Model of LPS-Induced Neuroinflammation

| Treatment | Biomarker | Result | Reference |

| Ambroxol (30 mg/kg/day for 14 days) | TLR4, p-JNK, GFAP, Iba-1 | Significant reduction | [1] |

| Ambroxol (30 mg/kg/day for 14 days) | Nrf-2, HO-1, SOD | Upregulation | [1] |

| Ambroxol (30 mg/kg/day for 14 days) | Malondialdehyde (MDA) | Significant reduction | [1] |

Table 4: Clinical Trial Data for Ambroxol in Parkinson's Disease (PD)

| Study Population | Ambroxol Dose | Duration | Key Findings | Reference |

| 17 PD Patients (with and without GBA1 mutations) | Up to 1.26 g/day | 186 days | Ambroxol detected in CSF; 35% increase in CSF GCase protein levels; 13% increase in CSF α-synuclein levels. | [3] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways Modulated by Ambroxol

Caption: Overview of cellular pathways modulated by this compound.

Experimental Workflow: Assessing GCase Activity

Caption: Workflow for determining glucocerebrosidase (GCase) activity.

Experimental Workflow: Western Blot for Alpha-Synuclein

Caption: Workflow for Western blot analysis of alpha-synuclein.

Detailed Experimental Protocols

Glucocerebrosidase (GCase) Activity Assay

This protocol is adapted from studies measuring GCase activity in cell lysates.[1][19]

Materials:

-

Cell lysates (from control and Ambroxol-treated cells)

-

4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate

-

Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 4.5, containing 0.15% Triton X-100 and 0.125% taurocholate

-

Stop Solution: 0.1 M glycine, 0.1 M NaOH, pH 10

-

96-well black, clear-bottom plates

-

Fluorometer

Procedure:

-

Cell Lysis:

-

Culture cells to desired confluency and treat with this compound at various concentrations for the specified duration.

-

Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the total protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

-

Assay Reaction:

-

In a 96-well plate, add 40 µg of protein from each cell lysate.

-

Add the assay buffer to a final volume of 100 µL.

-

To initiate the reaction, add 1.5 mM of 4-MUG substrate to each well.

-

-

Incubation:

-

Incubate the plate at 37°C for 1 hour.

-

-

Stopping the Reaction:

-

Stop the reaction by adding 150 µL of the stop solution to each well.

-

-

Fluorescence Measurement:

-

Measure the fluorescence of the product, 4-methylumbelliferone (B1674119) (4-MU), using a fluorometer with an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 448 nm.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of 4-MU.

-

Calculate the GCase activity in each sample and normalize it to the total protein concentration. Express the results as nmol of 4-MU/mg of protein/hour.

-

Western Blot for Alpha-Synuclein and Phosphorylated Alpha-Synuclein

This protocol outlines a general procedure for detecting total and phosphorylated alpha-synuclein by Western blot.[20][21]

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)

-

Primary Antibodies: Rabbit anti-alpha-synuclein, Rabbit anti-phospho-S129-alpha-synuclein

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Prepare lysates from control and Ambroxol-treated cells or tissues.

-

Determine protein concentration.

-

Denature protein samples by boiling in Laemmli sample buffer.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody (e.g., anti-alpha-synuclein or anti-phospho-S129-alpha-synuclein) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

-

Imaging and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis of the bands to quantify the relative protein levels, normalizing to a loading control (e.g., β-actin or GAPDH).

-

Autophagy Flux Assay (LC3-II Western Blot)

This protocol is a standard method to measure autophagic flux by monitoring LC3-II levels in the presence and absence of a lysosomal inhibitor.[9][14]

Materials:

-

Cell culture reagents

-

This compound

-

Bafilomycin A1 or Chloroquine (lysosomal inhibitors)

-

Western blot reagents (as described above)

-

Primary Antibody: Rabbit anti-LC3B

Procedure:

-

Cell Treatment:

-

Seed cells and allow them to adhere.

-

Treat cells with Ambroxol at the desired concentration.

-

For the last 2-4 hours of the Ambroxol treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to a subset of the wells. Include control wells with and without the inhibitor.

-

-

Western Blotting:

-

Lyse the cells and perform Western blotting as described in the previous protocol.

-

Use an anti-LC3B antibody to detect both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

-

-

Data Analysis:

-

Quantify the band intensity of LC3-II, normalized to a loading control.

-

Autophagic flux is determined by comparing the amount of LC3-II that accumulates in the presence of the lysosomal inhibitor between control and Ambroxol-treated cells. An increase in LC3-II accumulation in Ambroxol-treated cells in the presence of the inhibitor indicates an induction of autophagic flux.

-

Cytokine Measurement by ELISA

This is a general protocol for a sandwich ELISA to quantify cytokine levels in cell culture supernatants or other biological fluids.[22][23]

Materials:

-

ELISA plate pre-coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6)

-

Samples (cell culture supernatants) and cytokine standards

-

Detection antibody (biotinylated)

-

Avidin-HRP or Streptavidin-HRP

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer

-

Plate reader

Procedure:

-

Sample and Standard Preparation:

-

Prepare a standard curve by serially diluting the recombinant cytokine standard.

-

Collect cell culture supernatants from control and Ambroxol-treated cells.

-

-

Assay:

-

Add standards and samples to the wells of the pre-coated ELISA plate.

-

Incubate for 2 hours at room temperature.

-

Wash the plate several times with wash buffer.

-

Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

-

Wash the plate.

-

Add Avidin-HRP or Streptavidin-HRP and incubate for 30 minutes at room temperature.

-

Wash the plate.

-

Add the substrate solution and incubate in the dark until a color develops.

-

Add the stop solution to terminate the reaction.

-

-

Measurement and Analysis:

-

Read the absorbance at 450 nm using a plate reader.

-

Generate a standard curve and determine the concentration of the cytokine in the samples.

-

Measurement of Oxidative Stress Markers

This section provides an overview of common assays to measure oxidative stress.[15][24]

A. Reactive Oxygen Species (ROS) Detection:

-

DCFH-DA Assay: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of ROS.

B. Lipid Peroxidation Assay:

-

Malondialdehyde (MDA) Assay: MDA is a product of lipid peroxidation and can be measured using colorimetric or fluorometric assays, often involving its reaction with thiobarbituric acid (TBA) to form a colored product.

C. Antioxidant Enzyme Activity:

-

Superoxide Dismutase (SOD) Assay: SOD activity can be measured using kits that are typically based on the inhibition of a reaction that produces a colored product by superoxide radicals.

General Procedure Outline:

-

Prepare cell or tissue homogenates from control and Ambroxol-treated samples.

-

Follow the specific instructions provided with the commercial assay kits for each marker.

-

Measure the absorbance or fluorescence using a plate reader.

-

Normalize the results to the protein concentration of the samples.

Conclusion

This compound is a multi-target drug that modulates a range of interconnected cellular pathways, including lysosomal function, autophagy, neuroinflammation, and oxidative stress. Its ability to act as a pharmacological chaperone for GCase has positioned it as a significant candidate for disease-modifying therapies in neurodegenerative disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of Ambroxol and to elucidate the intricate molecular mechanisms underlying its diverse cellular effects. Continued investigation into these pathways will be crucial for optimizing its clinical application and expanding its therapeutic horizons.

References

- 1. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ambroxol as a novel disease-modifying treatment for Parkinson’s disease dementia: protocol for a single-centre, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. protocols.io [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 7. researchgate.net [researchgate.net]

- 8. Ambroxol: A CNS Drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]

- 10. Inhibition of inflammatory responses by ambroxol, a mucolytic agent, in a murine model of acute lung injury induced by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 12. researchgate.net [researchgate.net]

- 13. Effects of ambroxol on the autophagy-lysosome pathway and mitochondria in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mitochondrial translocation of TFEB regulates complex I and inflammation | EMBO Reports [link.springer.com]

- 18. Reduction of cytokine release of blood and bronchoalveolar mononuclear cells by ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. bowdish.ca [bowdish.ca]

- 23. Cytokine Elisa [bdbiosciences.com]

- 24. researchgate.net [researchgate.net]

Unveiling the In Vitro Off-Target Landscape of Ambroxol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambroxol (B1667023) hydrochloride, a widely utilized mucolytic agent, has garnered significant scientific interest for its therapeutic potential beyond respiratory ailments. This renewed focus stems from the discovery of its diverse off-target effects, which present both opportunities for drug repositioning and critical considerations for safety and specificity in drug development. This technical guide provides an in-depth exploration of the in vitro off-target activities of Ambroxol hydrochloride, offering a comprehensive resource for researchers in pharmacology and drug discovery. The following sections detail the molecular interactions, affected signaling pathways, and quantitative data from key in vitro studies, supplemented with detailed experimental protocols and visual representations of the underlying mechanisms.

Pharmacological Chaperone Activity and Lysosomal Function

One of the most significant off-target effects of Ambroxol is its function as a pharmacological chaperone for the lysosomal enzyme β-glucocerebrosidase (GCase). Mutations in the GBA1 gene, which encodes GCase, lead to Gaucher disease and are a major genetic risk factor for Parkinson's disease. Ambroxol has been shown to bind to and stabilize mutant GCase, facilitating its proper folding and trafficking from the endoplasmic reticulum to the lysosome, thereby increasing its enzymatic activity.[1][2][3]

Quantitative Data: Ambroxol's Effect on GCase Activity

| Cell Type | Ambroxol Concentration | GCase Mutation | Observed Effect | Reference |

| Gaucher Disease (GD) Fibroblasts | 5-60 µM | N370S | Significant increase in GCase activity and protein levels. | [2] |

| GD Fibroblasts | Not Specified | F213I | Significant increase in GCase activity and protein levels. | [2] |

| Patient-derived Macrophages (GD) | Not Specified | Not Specified | 3.3-fold increase in GCase activity. | [4] |

| Patient-derived Macrophages (GBA-PD) | Not Specified | Not Specified | 3.5-fold increase in GCase activity. | [4] |

| Control Fibroblasts | Not Specified | Wild-type | Significant increase in GCase activity. | [5] |

Experimental Protocol: In Vitro GCase Activity Assay

This protocol outlines a method to measure GCase activity in cell lysates using a fluorogenic substrate.

Materials:

-

Cultured cells (e.g., patient-derived fibroblasts or macrophages)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG), fluorogenic substrate

-

Citrate-phosphate buffer (pH 5.4)

-

Sodium taurocholate

-

Bovine Serum Albumin (BSA)

-

EDTA

-

Conduritol-β-epoxide (CBE), GCase inhibitor (for control)

-

96-well black plates

-

Fluorometer

Procedure:

-

Cell Treatment: Culture cells to desired confluency and treat with various concentrations of this compound for a specified period (e.g., 4-5 days). Include untreated and vehicle-treated controls.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using cell lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).

-

Enzyme Assay: a. Prepare a reaction mixture containing citrate-phosphate buffer, sodium taurocholate, BSA, and EDTA. b. In a 96-well black plate, add a standardized amount of cell lysate to each well. c. For inhibitor control wells, pre-incubate the lysate with CBE. d. Initiate the reaction by adding the 4-MUG substrate to all wells. e. Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.

-

Fluorescence Measurement: Stop the reaction by adding a stop buffer (e.g., glycine-NaOH, pH 10.7) and measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) using a fluorometer (excitation ~365 nm, emission ~445 nm).

-

Data Analysis: Calculate GCase activity as the amount of substrate hydrolyzed per unit of time per milligram of protein and express the results as a fold change relative to the untreated control.

Signaling Pathway: Ambroxol's Chaperone Action

Modulation of Autophagy

Ambroxol has been shown to influence the cellular process of autophagy, a critical pathway for the degradation and recycling of cellular components. Interestingly, reports on its effects are context-dependent, with some studies indicating an induction of autophagy and others suggesting an inhibition of the late stages of this process.

Quantitative Data: Ambroxol's Impact on Autophagy Markers

| Cell Type | Ambroxol Concentration | Observed Effect | Reference |